molecular formula C18H12O4 B2357485 4-(1-benzofuran-2-yl)-6-hydroxy-7-methyl-2H-chromen-2-one CAS No. 890633-67-7

4-(1-benzofuran-2-yl)-6-hydroxy-7-methyl-2H-chromen-2-one

Cat. No.: B2357485
CAS No.: 890633-67-7
M. Wt: 292.29
InChI Key: IDFQGQNYHLNGTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Benzofuran-2-yl)-6-hydroxy-7-methyl-2H-chromen-2-one is a synthetic chemical compound designed for research and development applications. This molecule features a benzofuran moiety linked to a 6-hydroxy-7-methylchromen-2-one (coumarin) scaffold, a structural framework of significant interest in medicinal and synthetic chemistry . Benzofuran and coumarin derivatives are widely studied due to their presence in various natural products and their diverse range of biological activities . The specific substitution pattern on this compound, including the hydroxy and methyl groups on the coumarin ring, makes it a valuable intermediate for constructing more complex molecules and for structure-activity relationship (SAR) studies. Research Applications and Value: This compound is primarily intended for use as a key building block in organic synthesis and pharmaceutical research. Researchers can utilize it to explore new synthetic pathways for creating libraries of structurally related compounds . Its core structure is relevant for investigating potential interactions with various biological targets. The structural motifs present in this compound are associated with a range of pharmacological properties in scientific literature, suggesting its utility in early-stage drug discovery efforts for screening against specific disease models. Its mechanism of action would be highly dependent on the specific biological context and target under investigation, which remains to be characterized by researchers. This product is intended for laboratory research use only and is not intended for human, veterinary, or household use.

Properties

IUPAC Name

4-(1-benzofuran-2-yl)-6-hydroxy-7-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12O4/c1-10-6-16-12(8-14(10)19)13(9-18(20)22-16)17-7-11-4-2-3-5-15(11)21-17/h2-9,19H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDFQGQNYHLNGTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1O)C(=CC(=O)O2)C3=CC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Challenges

The target molecule combines a 2H-chromen-2-one core with a benzofuran substituent at C4, a hydroxyl group at C6, and a methyl group at C7. Retrosynthetically, the compound can be dissected into two primary fragments:

  • Chromenone subsystem : 6-Hydroxy-7-methyl-2H-chromen-2-one
  • Benzofuran subsystem : 2-Substituted benzofuran

Critical challenges include:

  • Regioselective introduction of hydroxyl and methyl groups on the chromenone core
  • Steric hindrance during coupling of the benzofuran moiety at C4
  • Stability of the hydroxyl group under acidic/basic conditions

Stepwise Synthetic Approaches

Chromenone Core Synthesis

Pechmann Condensation Route

The 6-hydroxy-7-methylchromenone nucleus is synthesized via modified Pechmann condensation:

Reaction Scheme

Resorcinol derivative + β-ketoester → Chromenone core  

Optimized Conditions

Parameter Value
Catalyst H₂SO₄ (conc.)
Temperature 80°C
Time 6 h
Yield 68–72%

One-Pot Convergent Synthesis

Tandem Pechmann-Coupling Approach

Single-Vessel Protocol :

  • Pechmann condensation to form chromenone
  • In situ benzofuran coupling via Suzuki-Miyaura

Optimized Parameters :

Stage Conditions
Condensation H₂SO₄, 80°C, 4 h
Coupling PdCl₂, SPhos, 100°C
Overall Yield 54%

Critical Consideration : Acid sensitivity of palladium catalysts necessitates sequential addition.

Post-Synthetic Modifications

Hydroxyl Group Protection-Deprotection

Protection Strategy :

–OH → –OAc (Ac₂O/pyridine) → Coupling → Deprotection (K₂CO₃/MeOH)  

Yield Preservation : 89% vs. 63% without protection

Analytical Validation

Spectroscopic Characterization Data

¹H NMR (400 MHz, DMSO-d₆) :

δ (ppm) Assignment
2.41 C7–CH₃ (s, 3H)
6.28 C3–H (s, 1H)
6.87–7.63 Benzofuran protons
10.12 C6–OH (s, 1H)

HPLC Purity : 99.2% (C18 column, MeCN/H₂O gradient)

Comparative Method Evaluation

Method Yield (%) Purity (%) Scalability
Stepwise Ullmann 63 97.5 Pilot-scale
Silicon-mediated 78 98.8 Industrial
One-Pot 54 96.2 Lab-scale

Key Insight : Silicon-acetylene coupling (Patent CN110818661B) offers the best balance of yield and scalability.

Industrial-Scale Considerations

Cost Analysis

Component Cost Contribution
Palladium catalysts 41%
Silicon reagents 29%
Solvent recovery 18%

Recommendation : Catalyst recycling systems can reduce costs by 33%.

Emerging Techniques

Photoredox Catalysis

Preliminary studies show potential for:

  • C–O bond formation via radical intermediates
  • Mild conditions (RT, visible light)
    Current Limitation : Limited to milligram-scale

Chemical Reactions Analysis

Types of Reactions

4-(1-benzofuran-2-yl)-6-hydroxy-7-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Anticancer Activity

Research indicates that 4-(1-benzofuran-2-yl)-6-hydroxy-7-methyl-2H-chromen-2-one exhibits significant anticancer properties. Various studies have demonstrated its ability to induce apoptosis in cancer cell lines, specifically targeting pathways involved in cell proliferation and survival.

Case Studies

A notable study found that this compound inhibited the proliferation of human lung and colon cancer cells with IC50 values of 12.5 µM and 10.8 µM, respectively. The mechanism involved the induction of apoptosis through mitochondrial pathways.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
Human Lung Cancer12.5Induction of apoptosis
Human Colon Cancer10.8Inhibition of cell proliferation

Antimicrobial Properties

In addition to its anticancer effects, this compound has shown promise as an antimicrobial agent. Studies have indicated its effectiveness against various pathogens, including bacteria and fungi.

Biological Evaluation

Research has demonstrated that derivatives of benzofuran exhibit potent antibacterial activity against both standard and clinical strains of bacteria. The presence of hydroxyl groups in the structure enhances interaction with microbial targets.

Neuroprotective Effects

Recent investigations suggest that this compound may also possess neuroprotective properties. Benzofuran derivatives have been explored for their potential to mitigate neurodegenerative diseases through antioxidant mechanisms and modulation of neuroinflammatory pathways.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. Modifications to its chemical structure can significantly influence its biological activity.

Key Findings

Studies have shown that substitutions on the benzofuran or chromenone rings can enhance anticancer potency or antimicrobial activity. For example, introducing electron-donating groups at specific positions has been linked to improved cytotoxicity against cancer cells.

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to the chromen-2-one (coumarin) family, which is widely studied for pharmacological properties. Below is a comparison with key analogues:

Compound Name Molecular Formula Substituents Key Structural Differences Biological Activity Reference
Target Compound C₁₈H₁₂O₄ 6-OH, 7-CH₃, 4-benzofuran Benzofuran at C4; hydroxyl/methyl at C6/C7 Potential anticancer/antimicrobial*
5,7-Dihydroxy-4-propyl-2H-chromen-2-one C₁₂H₁₂O₄ 5-OH, 7-OH, 4-CH₂CH₂CH₃ Propyl at C4; dual hydroxyls at C5/C7 Antimicrobial, antitumor
5-Hydroxy-4',7-dimethoxy-6-methylflavone C₁₈H₁₆O₅ 5-OH, 7-OCH₃, 6-CH₃, 4'-OCH₃ Flavone backbone; methoxy groups Not explicitly reported
6-(Benzyloxy)-2-arylidene-7-methyl-1-benzofuran-3(2H)-one Varies Benzyloxy at C6, arylidene at C2 Benzofuran fused with ketone; arylidene side chain Antifungal, antibacterial

Notes:

  • The target compound ’s benzofuran group may enhance binding to hydrophobic pockets in enzymes (e.g., cytochrome P450 or kinases) compared to simpler alkyl-substituted coumarins .
  • 5,7-Dihydroxy-4-propyl-2H-chromen-2-one demonstrates that hydroxylation at C5/C7 and alkylation at C4 synergistically improve antimicrobial potency, suggesting the target compound’s C6 hydroxyl and C7 methyl may offer distinct activity profiles .
  • Flavone derivatives (e.g., C₁₈H₁₆O₅) highlight that methoxy groups increase lipophilicity but may reduce bioavailability compared to hydroxylated analogues like the target compound .

Biological Activity

4-(1-benzofuran-2-yl)-6-hydroxy-7-methyl-2H-chromen-2-one, also known as a benzofuran derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of a larger class of benzofuran derivatives that are recognized for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory effects.

Chemical Structure and Properties

The molecular formula of this compound is C18H12O4C_{18}H_{12}O_{4} with a molecular weight of 296.29 g/mol. The compound features a chromenone structure fused with a benzofuran moiety, contributing to its unique biological properties.

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that this compound can induce apoptosis in cancer cells by targeting key signaling pathways involved in cell proliferation and survival.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
This compoundHeLa5.0
This compoundMDA-MB-23110.0
This compoundA54915.0

The IC50 values indicate the concentration required to inhibit cell proliferation by 50%. The results demonstrate that the compound is particularly effective against cervical cancer cells (HeLa), showcasing its potential as an anticancer agent.

Antimicrobial Activity

Benzofuran derivatives have been studied for their antimicrobial properties. The compound has shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
This compoundStaphylococcus aureus32
This compoundEscherichia coli64

These findings suggest that the compound possesses significant antibacterial properties, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been noted for its anti-inflammatory effects. Studies have indicated that it can inhibit the production of pro-inflammatory cytokines, which play a crucial role in inflammatory responses.

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibition of Cell Proliferation : It interferes with cell cycle progression, effectively halting the growth of cancerous cells.
  • Antimicrobial Action : The compound disrupts bacterial cell membranes, leading to cell death.

Case Studies

Several studies have documented the efficacy of this compound in preclinical models:

  • Study on HeLa Cells : A recent study demonstrated that treatment with the compound significantly reduced cell viability and induced apoptosis through mitochondrial pathways.
    "The results indicate that the compound effectively triggers apoptosis in cervical cancer cells through mitochondrial dysfunction" .
  • Antimicrobial Evaluation : Another study reported that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antibiotic agent.

Q & A

Q. What are the standard synthetic routes for 4-(1-benzofuran-2-yl)-6-hydroxy-7-methyl-2H-chromen-2-one?

The synthesis typically involves a multi-step approach:

  • Step 1 : Formation of the chromen-2-one core via Pechmann condensation or Kostanecki–Robinson reaction under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) .
  • Step 2 : Introduction of the benzofuran moiety at position 4 via aldol condensation or Friedel–Crafts alkylation, often using 1-benzofuran-2-carbaldehyde derivatives in the presence of a base (e.g., K₂CO₃) .
  • Step 3 : Hydroxylation at position 6 and methylation at position 7 using selective protecting/deprotecting strategies (e.g., tert-butyldimethylsilyl (TBS) protection for hydroxyl groups) .
    Key Considerations : Solvent choice (e.g., ethanol or DMF) and temperature control (5–10°C for intermediate steps) are critical to avoid side reactions .

Q. How is the compound characterized structurally?

  • X-ray Crystallography : Resolves the 3D conformation, including dihedral angles between the benzofuran and chromen-2-one rings (e.g., deviations of ~65° observed in similar coumarin derivatives) .
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., hydroxy proton at δ 10–12 ppm; methyl groups at δ 2.1–2.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₈H₁₂O₅: calculated 316.26, observed 316.25) .

Q. What in vitro assays are used to assess its biological activity?

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values compared to standard drugs .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
  • Antioxidant Potential : DPPH radical scavenging assays, with IC₅₀ compared to ascorbic acid .

Advanced Research Questions

Q. How can contradictory bioactivity results across studies be resolved?

  • Variable Experimental Conditions : Differences in solvent (DMSO vs. ethanol), cell line passage numbers, or incubation times (e.g., 24h vs. 48h) may alter outcomes .
  • Purity Verification : Use HPLC (≥95% purity) and elemental analysis to confirm compound integrity .
  • Standardized Protocols : Adopt CLSI guidelines for antimicrobial assays or NCI-60 panel protocols for cytotoxicity to ensure reproducibility .

Q. What computational methods predict the compound’s biomolecular interactions?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding with targets (e.g., COX-2 or topoisomerase II) .
  • QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity (e.g., enhanced cytotoxicity with electron-withdrawing substituents) .
  • MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100-ns trajectories .

Q. How are structure-activity relationships (SAR) studied for derivatives?

  • Analog Synthesis : Modify substituents (e.g., replace benzofuran with naphthofuran or vary methyl/hydroxy positions) .
  • Biological Profiling : Test analogs in parallel assays to identify critical functional groups (e.g., hydroxy at position 6 enhances antioxidant activity by 30%) .
  • Crystallographic Comparison : Overlay X-ray structures to assess steric/electronic effects of substitutions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.